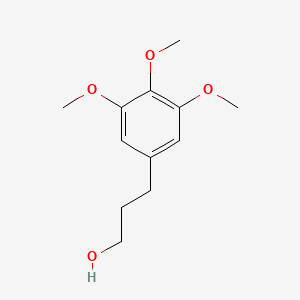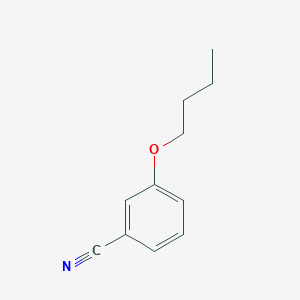
2-(diphenylphosphorothioyl)-N,N-diethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(diphenylphosphorothioyl)-N,N-diethylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a phosphinothioyl group attached to an acetamide backbone, with diethyl groups enhancing its chemical reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diphenylphosphorothioyl)-N,N-diethylacetamide typically involves the reaction of diphenylphosphinothioyl chloride with N,N-diethylacetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, with a base such as triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
化学反应分析
Types of Reactions
2-(diphenylphosphorothioyl)-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The phosphinothioyl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioyl group to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines. Substitution reactions result in the formation of various derivatives depending on the nucleophile involved.
科学研究应用
2-(diphenylphosphorothioyl)-N,N-diethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials, including catalysts and polymers.
作用机制
The mechanism by which 2-(diphenylphosphorothioyl)-N,N-diethylacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
Phenoxyacetamide: Similar in structure but lacks the phosphinothioyl group.
Diphenylphosphinothioyl chloride: A precursor in the synthesis of the compound.
N,N-Diethylacetamide: Another precursor used in the synthesis.
Uniqueness
2-(diphenylphosphorothioyl)-N,N-diethylacetamide is unique due to the presence of both the phosphinothioyl and diethyl groups, which confer distinct chemical reactivity and stability. This combination of functional groups makes it particularly valuable in synthetic chemistry and various research applications.
属性
CAS 编号 |
138200-01-8 |
|---|---|
分子式 |
C18H22NOPS |
分子量 |
331.4 g/mol |
IUPAC 名称 |
2-diphenylphosphinothioyl-N,N-diethylacetamide |
InChI |
InChI=1S/C18H22NOPS/c1-3-19(4-2)18(20)15-21(22,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
InChI 键 |
ZSEKMLMMPIPAFQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)CP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8809469.png)
![2-(3-Ethylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B8809479.png)
![1,4,5,6,7,8-Hexahydropyrrolo[3,2-B]azepine](/img/structure/B8809496.png)




![5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide](/img/structure/B8809539.png)

![6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B8809554.png)
![4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine](/img/structure/B8809562.png)
![tert-Butyl 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8809566.png)
![5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidine]](/img/structure/B8809570.png)
